Tetracosamethyl-cyclododecasiloxane
Description
Tetracosamethyl-cyclododecasiloxane (CAS: 18919-94-3) is a cyclic siloxane with the molecular formula C₂₄H₇₂O₁₂Si₁₂ and a molecular weight of approximately 1,008.6 g/mol (calculated). It consists of a 12-silicon (Si) ring structure, each bonded to two oxygen atoms, with 24 methyl (-CH₃) groups attached to the silicon atoms. This compound is frequently identified in plant extracts, such as Salvadora persica fruits, where it constitutes ~9.91% of ethanol and petroleum ether extracts . It has demonstrated cytotoxic activity against ovarian (A2780) and colon (HT29) cancer cells (IC₅₀: 8.35 and 5.12 µg/mL, respectively) and selective antimicrobial effects against Streptococcus mutans (MIC: 3.12 mg/mL) . It is also found in bio-oils derived from decayed wood (5.50%) and contributes to aroma profiles in plants like Cymbopogon martinii .
Properties
CAS No. |
18919-94-3 |
|---|---|
Molecular Formula |
C24H72O12Si12 |
Molecular Weight |
889.8 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane |
InChI |
InChI=1S/C24H72O12Si12/c1-37(2)25-38(3,4)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(5,6)26-37/h1-24H3 |
InChI Key |
SOGKSNZFDBFKCV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
Cyclic siloxanes vary in ring size (number of Si atoms), methyl group count, and molecular weight, which influence their physicochemical properties and applications. Key analogs include:
Physicochemical Properties
- Volatility : Smaller siloxanes (e.g., Decamethyltetrasiloxane, D6) exhibit higher volatility due to lower molecular weights, making them suitable for fragrances or volatile carriers. This compound, with its larger structure, is less volatile and more persistent in environmental matrices .
- Retention Behavior : Gas chromatography (GC) data show retention times correlate with molecular size. For example, this compound elutes later (24.362 min) compared to smaller analogs like Cyclohexasiloxane (11.19 min) .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting and quantifying Tetracosamethyl-cyclododecasiloxane in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary technique, with retention time and fragmentation patterns used for identification. For environmental samples, solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) is recommended to isolate the compound prior to analysis. Method validation should include calibration curves (e.g., linearity R² ≥ 0.99), limits of detection (LOD < 0.1 ppm), and recovery rates (80–120%) in spiked matrices .
- Data Consideration : A study analyzing algal extracts reported this compound at 0.65% abundance via GC-MS, highlighting the need for high sensitivity in trace-level detection .
Q. What are the synthetic pathways and critical parameters for producing this compound?
- Methodology : Cyclic siloxanes are typically synthesized via hydrolysis and condensation of dichlorodimethylsilane. Key parameters include:
- Temperature: 50–80°C for controlled cyclization.
- Catalyst: Use of acidic (HCl) or basic (KOH) conditions to favor dodecamer formation.
- Solvent: Toluene or xylene to stabilize intermediates.
Advanced Research Questions
Q. How do environmental variables (e.g., pH, microbial activity) influence the degradation kinetics of this compound in aquatic ecosystems?
- Experimental Design :
- Conduct microcosm studies with controlled variables: pH (4–9), temperature (10–30°C), and microbial inocula from sediment/water samples.
- Monitor degradation via headspace GC-MS to track volatile intermediates (e.g., linear siloxanes).
- Apply first-order kinetics models to calculate half-lives.
Q. What molecular mechanisms govern the bioaccumulation potential of this compound in lipid-rich tissues?
- Methodology :
- Use in vitro models (e.g., human hepatocyte cell lines) to measure partition coefficients (log Kow) and protein-binding affinity via equilibrium dialysis.
- In vivo studies with aquatic organisms (e.g., zebrafish) can quantify bioconcentration factors (BCF) under OECD Test Guideline 305.
Q. How can researchers resolve discrepancies in reported environmental persistence values for this compound?
- Analysis Framework :
- Compare studies using the EPA HERO database, prioritizing peer-reviewed literature with standardized test conditions (e.g., OECD protocols).
- Evaluate confounding factors: presence of co-pollutants, analytical method sensitivity, and microbial diversity in test systems.
- Apply meta-analysis tools (e.g., RevMan) to calculate weighted half-life estimates across studies .
Methodological Guidance
Q. What strategies ensure comprehensive literature reviews on this compound?
- Search Protocol :
- Databases: PubMed, SciFinder, and EPA’s Health and Environmental Research Online (HERO).
- Keywords: CAS RN, synonyms (e.g., "cyclododecasiloxane"), and Boolean terms (e.g., "degradation AND kinetics").
- Gray literature: Include TSCA submissions and conference abstracts using tools like ProQuest Dissertations .
Q. How should researchers design ecotoxicological studies to address regulatory data gaps?
- Study Parameters :
- Test organisms: Include both pelagic (e.g., algae) and benthic species (e.g., Chironomus).
- Endpoints: Measure growth inhibition, reproductive success, and oxidative stress biomarkers (e.g., glutathione levels).
- Tiered testing: Begin with acute exposure (48–96 hr LC50) before progressing to chronic assays (28-day NOEC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
